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Compound of Interest

Compound Name: 4-[(trimethylsilyl)oxy]benzaldehyde

Cat. No.: B089630 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of the spectral data for 4-
[(trimethylsilyl)oxy]benzaldehyde (TMS-p-hydroxybenzaldehyde), a versatile intermediate in

organic synthesis. This document is designed to serve as a practical resource for researchers,

scientists, and drug development professionals, offering not just raw data, but also the

underlying principles of spectral interpretation and methodologies for data acquisition. Our

approach emphasizes the causality behind spectral features, ensuring a deeper understanding

of the molecular structure and its spectroscopic signature.

Introduction: The Significance of 4-
[(trimethylsilyl)oxy]benzaldehyde
4-[(trimethylsilyl)oxy]benzaldehyde is a silyl-protected derivative of 4-hydroxybenzaldehyde.

The trimethylsilyl (TMS) group serves as a protecting group for the phenolic hydroxyl, rendering

the molecule more soluble in organic solvents and preventing unwanted side reactions of the

hydroxyl group during various chemical transformations. Accurate and thorough spectral

analysis is paramount for confirming the identity, purity, and stability of this compound, which is

often used in multi-step syntheses where precise quality control is essential. This guide will

delve into the key spectroscopic techniques used to characterize this molecule: Nuclear
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Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS).

Molecular Structure and Key Spectroscopic
Features
A foundational understanding of the molecular structure is crucial for interpreting its spectral

data. The molecule consists of a para-substituted benzene ring, an aldehyde group, and a

trimethylsilyloxy group.

Caption: Molecular structure of 4-[(trimethylsilyl)oxy]benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment

of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-[(trimethylsilyl)oxy]benzaldehyde is characterized by distinct

signals for the trimethylsilyl protons, the aromatic protons, and the aldehydic proton.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Rationale for
Chemical Shift

~9.9 s 1H
Aldehyde proton

(-CHO)

The aldehydic

proton is highly

deshielded due

to the electron-

withdrawing

nature of the

adjacent

carbonyl oxygen.

[1]

~7.8 d 2H
Aromatic protons

(ortho to -CHO)

These protons

are deshielded

by the

anisotropic effect

of the carbonyl

group and are

ortho to the

electron-

withdrawing

aldehyde group.

~7.0 d 2H

Aromatic protons

(ortho to -O-

TMS)

These protons

are shielded by

the electron-

donating effect of

the silyloxy

group.

~0.3 s 9H Trimethylsilyl

protons (-

Si(CH₃)₃)

The protons of

the methyl

groups on the

silicon atom are

in a highly

shielded

environment,

resulting in a
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characteristic

upfield signal.

Expertise & Experience Insights: The clear separation of the aromatic signals into two distinct

doublets is a hallmark of a para-substituted benzene ring. The significant downfield shift of the

aldehydic proton is a definitive indicator of the aldehyde functionality. The intense singlet at a

very upfield position is characteristic of a trimethylsilyl group and serves as a key diagnostic

peak.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, revealing the chemical

environment of each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data
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Chemical Shift (δ, ppm) Assignment
Rationale for Chemical
Shift

~191 Aldehyde carbon (C=O)

The carbonyl carbon is

significantly deshielded due to

the double bond to oxygen and

its sp² hybridization.[2]

~160 Aromatic carbon (C-O-TMS)

This carbon is attached to the

electronegative oxygen and is

shielded by the electron-

donating silyloxy group.

~132
Aromatic carbons (ortho to -

CHO)

These carbons are deshielded

by the electron-withdrawing

aldehyde group.

~130
Aromatic carbon (ipso to -

CHO)

The carbon directly attached to

the aldehyde group.

~120
Aromatic carbons (ortho to -O-

TMS)

These carbons are shielded by

the electron-donating silyloxy

group.

~0
Trimethylsilyl carbons (-

Si(CH₃)₃)

The carbons of the methyl

groups on the silicon atom are

highly shielded.

Trustworthiness through Self-Validation: The number of distinct signals in both the ¹H and ¹³C

NMR spectra should correspond to the number of chemically non-equivalent protons and

carbons in the molecule, respectively. The integration in the ¹H NMR spectrum provides a

quantitative measure of the relative number of protons, which should align with the molecular

formula C₁₀H₁₄O₂Si.[3][4]

Experimental Protocol for NMR Analysis
A high-quality NMR spectrum can be obtained using the following methodology:
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for better signal dispersion, particularly for the aromatic region.

Sample Preparation:

Dissolve approximately 5-10 mg of 4-[(trimethylsilyl)oxy]benzaldehyde in about 0.6 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common

choice due to its good solubilizing power for this compound.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm),

unless the spectrometer is calibrated to the residual solvent peak.

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of

scans should be averaged to obtain a good signal-to-noise ratio.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain sharp

singlets for each carbon. A larger number of scans will be required for ¹³C NMR due to the

lower natural abundance of the ¹³C isotope.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum and perform baseline correction.

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

Integrate the peaks in the ¹H NMR spectrum.
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NMR Analysis Workflow

Sample Preparation
(Dissolve in CDCl₃)

Data Acquisition
(¹H and ¹³C Spectra)

Data Processing
(FT, Phasing, Baseline Correction)

Spectral Interpretation
(Chemical Shift, Integration, Multiplicity)

Structural Confirmation

Click to download full resolution via product page

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule. The IR spectrum of 4-[(trimethylsilyl)oxy]benzaldehyde will show characteristic

absorption bands for the aldehyde, the aromatic ring, and the trimethylsilyloxy group.

Table 3: Predicted FT-IR Spectral Data
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Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

~2960, ~2870 Medium C-H stretch -Si(CH₃)₃

~2820, ~2720 Medium, Weak
C-H stretch (Fermi

doublet)
Aldehyde (-CHO)

~1700 Strong C=O stretch Aldehyde (-CHO)

~1600, ~1580 Medium C=C stretch Aromatic ring

~1250 Strong Si-C stretch -Si(CH₃)₃

~1100-1000 Strong Si-O-C stretch Silyl ether

~840 Strong Si-C stretch -Si(CH₃)₃

Authoritative Grounding: The presence of the strong carbonyl (C=O) stretch around 1700 cm⁻¹

is a clear indication of the aldehyde functionality. The characteristic Fermi doublet for the

aldehydic C-H stretch around 2820 and 2720 cm⁻¹ further confirms its presence. The strong

bands at approximately 1250 cm⁻¹ and 840 cm⁻¹ are diagnostic for the trimethylsilyl group. The

Si-O-C stretch is also a prominent feature, confirming the silyl ether linkage.

Experimental Protocol for FT-IR Analysis
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a suitable

detector (e.g., DTGS).

Sample Preparation (Attenuated Total Reflectance - ATR):

ATR is the recommended method for liquid samples as it requires minimal sample

preparation.

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a solvent-

moistened tissue (e.g., isopropanol) and allowing it to dry.

Acquire a background spectrum of the clean, empty ATR crystal.
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Place a small drop of 4-[(trimethylsilyl)oxy]benzaldehyde onto the center of the ATR

crystal.

Acquire the sample spectrum.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final transmittance or absorbance

spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its identity.

Table 4: Mass Spectrometry Data

m/z Relative Intensity Assignment

194 High [M]⁺ (Molecular Ion)

179 High [M - CH₃]⁺

151 Medium [M - C₃H₇]⁺

121 Medium [M - Si(CH₃)₃]⁺

73 High [Si(CH₃)₃]⁺

Source: NIST Mass Spectrometry Data Center, PubChem.[3][4]

Expertise & Experience Insights: The molecular ion peak at m/z 194 confirms the molecular

weight of the compound (194.30 g/mol ).[3][4] A very common fragmentation pathway for

trimethylsilyl ethers is the loss of a methyl group, leading to the intense peak at m/z 179. The

peak at m/z 73, corresponding to the trimethylsilyl cation, is often the base peak in the

spectrum of TMS-containing compounds and is a strong diagnostic indicator.
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Key Fragmentation Pathways in MS

[M]⁺
m/z 194

[M - CH₃]⁺
m/z 179

- •CH₃

[Si(CH₃)₃]⁺
m/z 73

Click to download full resolution via product page

Caption: Key fragmentation pathways in the mass spectrum.

Experimental Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and

identifying volatile compounds.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole

or ion trap).

Sample Preparation: Prepare a dilute solution of 4-[(trimethylsilyl)oxy]benzaldehyde in a

volatile organic solvent (e.g., dichloromethane or ethyl acetate).

GC Conditions:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Injector Temperature: Typically 250 °C.

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few

minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

Carrier Gas: Helium at a constant flow rate.
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MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Conclusion
The comprehensive spectral analysis of 4-[(trimethylsilyl)oxy]benzaldehyde through NMR,

IR, and MS provides a robust and self-validating system for its identification and

characterization. The combination of these techniques allows for an unambiguous confirmation

of the molecular structure, with each method providing complementary and corroborating

evidence. This guide serves as a practical reference for scientists, enabling them to confidently

interpret the spectral data of this important synthetic intermediate and ensure its quality for

downstream applications in research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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